Ac-LEHD-AFC

概要

説明

科学的研究の応用

Ac-LEHD-AFC is widely used in scientific research, particularly in the fields of cell biology and biochemistry. It serves as a substrate for detecting and quantifying the activity of caspase-4, caspase-5, and caspase-9, which are key mediators of apoptosis . This compound is also used in studies related to cell death, proteolysis, and enzyme activity .

作用機序

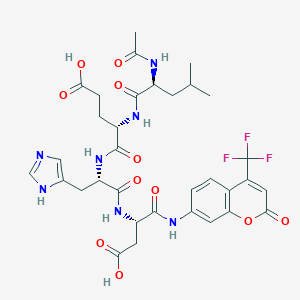

アセチル-LEHD-AFCの作用機序は、カスパーゼ酵素によるその切断に関与しています。切断されると、化合物は7-アミノ-4-トリフルオロメチルクマリンを放出し、これは蛍光を発します。 この蛍光は、カスパーゼ活性を定量するために測定できます 。 アセチル-LEHD-AFCの分子標的は、アポトーシス経路で重要な役割を果たすカスパーゼ-4、カスパーゼ-5、およびカスパーゼ-9です 。

類似の化合物との比較

類似の化合物:- アセチル-DEVD-AFC

- アセチル-VEID-AFC

- アセチル-IETD-AFC

独自性: アセチル-LEHD-AFCは、カスパーゼ-4、カスパーゼ-5、およびカスパーゼ-9に対する特異性のために、ユニークです。 この特異性により、さまざまな生物学的プロセスにおけるこれらの特定のカスパーゼの活性を研究するための貴重なツールになります 。

生化学分析

Biochemical Properties

Ac-LEHD-AFC plays a significant role in biochemical reactions, particularly those involving caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. This compound is cleaved by caspase-9, among others, to release a fluorescent compound .

Cellular Effects

The cleavage of this compound by caspases like caspase-9 has significant effects on cells. The released fluorescence allows researchers to monitor the activity of these caspases, which are often involved in cellular processes such as apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase enzymes. When cleaved by caspase-9, it releases a fluorescent compound, AFC . This fluorescence can be detected and measured, providing a quantitative measure of caspase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The fluorescence emitted upon its cleavage provides a real-time measure of caspase activity .

Metabolic Pathways

This compound is involved in the metabolic pathways of apoptosis, where it serves as a substrate for caspases .

Subcellular Localization

The subcellular localization of this compound is not specified in the search results. Given its role as a caspase substrate, it is likely to be found wherever these enzymes are active, which is typically in the cytoplasm .

準備方法

合成経路および反応条件: アセチル-LEHD-AFCの合成は、N-アセチル-L-ロイシル-L-α-グルタミル-L-ヒスチジル-L-α-アスパラギンを7-アミノ-4-トリフルオロメチルクマリンとカップリングすることによって行われます。 反応は通常、カップリング剤の存在下および制御された条件下で行われ、高純度と収率が保証されます 。

工業生産方法: アセチル-LEHD-AFCの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、化合物の純度(≥95%)と安定性を維持するための厳格な品質管理措置が含まれます 。

化学反応の分析

反応の種類: アセチル-LEHD-AFCは、カスパーゼ酵素によって切断されると、主に加水分解を受けます。 この反応により、7-アミノ-4-トリフルオロメチルクマリンが放出され、これは蛍光によって検出できます 。

一般的な試薬と条件: 加水分解反応には、カスパーゼ-4、カスパーゼ-5、またはカスパーゼ-9酵素の存在が必要です。 反応条件には、酵素活性を最適なpHと温度に維持するための適切な緩衝液系が含まれます 。

生成される主な生成物: アセチル-LEHD-AFCの加水分解から生成される主な生成物は、7-アミノ-4-トリフルオロメチルクマリンです 。

科学研究への応用

アセチル-LEHD-AFCは、特に細胞生物学と生化学の分野において、科学研究で広く使用されています。 アポトーシスの主要な仲介者であるカスパーゼ-4、カスパーゼ-5、およびカスパーゼ-9の活性を検出および定量するための基質として役立ちます 。 この化合物は、細胞死、タンパク質分解、および酵素活性に関する研究にも使用されています 。

類似化合物との比較

Similar Compounds:

- Ac-DEVD-AFC

- Ac-VEID-AFC

- Ac-IETD-AFC

Uniqueness: Ac-LEHD-AFC is unique due to its specificity for caspase-4, caspase-5, and caspase-9. This specificity makes it a valuable tool for studying the activity of these particular caspases in various biological processes .

生物活性

Ac-LEHD-AFC (Ac-Leu-Glu-His-Asp-AFC) is a fluorogenic substrate specifically designed for the measurement of caspase-9 activity. This compound plays a crucial role in apoptosis research by providing a means to quantitatively assess the enzymatic activity of caspase-9, an essential protease involved in the apoptotic pathway. This article reviews the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound is characterized by its ability to emit fluorescence upon cleavage by caspase-9. The substrate consists of a peptide sequence that mimics the natural substrates of caspase-9, allowing for specific detection and quantification of its activity. The fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released upon cleavage, which can be quantified using fluorescence spectrophotometry.

| Property | Details |

|---|---|

| Alternative Name | Caspase-9 substrate (fluorogenic) |

| CAS Number | 210345-03-2 |

| Molecular Weight | 765.7 g/mol |

| Purity | ≥96% (HPLC) |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | 400 nm |

| Emission Wavelength | 505 nm |

Biological Activity and Applications

This compound is predominantly used in assays to measure caspase-9 activity, which is implicated in various biological processes including apoptosis, inflammation, and cancer progression. The substrate's specificity for caspase-9 makes it a valuable tool in both fundamental research and drug discovery.

Key Applications:

- Quantification of Apoptosis: this compound allows researchers to quantify apoptotic cell death by measuring caspase-9 activity in response to various stimuli.

- Drug Screening: The substrate can be utilized in high-throughput screening assays to identify compounds that modulate caspase activity, aiding in the development of therapeutic agents targeting apoptotic pathways.

- Mechanistic Studies: It facilitates studies on the mechanisms of apoptosis by providing insights into how different factors influence caspase activation.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental setups:

-

Caspase Activation Studies:

A study demonstrated that processed wild-type caspase-9 exhibited significantly higher proteolytic activity compared to its unprocessed form when measured using this compound. Specifically, processed caspase-9 showed an increase in activity by up to 71-fold in the presence of the apoptosome compared to its absence . -

Comparative Analysis:

In experiments comparing various caspase variants, it was found that the proteolytic activity of different caspase-9 mutants could be effectively distinguished using this compound as a substrate. For instance, certain mutants displayed only 5% of the activity seen with wild-type caspase-9, underscoring the substrate's sensitivity . -

Therapeutic Implications:

Research involving this compound has also provided insights into potential therapeutic interventions for diseases characterized by dysregulated apoptosis, such as cancer. By modulating caspase activity through targeted compounds, researchers aim to restore normal apoptotic processes .

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULKIXRFKRCRHD-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38F3N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。